rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring substituted with methyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction.
Substitution reactions: The cyclohexane ring is then subjected to substitution reactions to introduce the methyl and amino groups at specific positions.
Amidation: The final step involves the amidation reaction to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans include:
- rac-(1r,4r)-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
- methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific molecular structure and the presence of both methyl and amino groups on the cyclohexane ring. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H21ClN2O |
---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
N-methyl-4-(methylaminomethyl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-11-7-8-3-5-9(6-4-8)10(13)12-2;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
ZUUODJYFWAHSNL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)C(=O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.